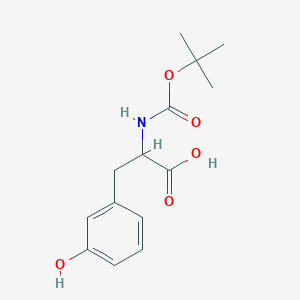
N-Boc-DL-m-Tyrosin
Übersicht
Beschreibung
Boc-DL-m-tyrosine, also known as tert-butoxycarbonyl-DL-meta-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during synthesis. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
Wissenschaftliche Forschungsanwendungen
Boc-DL-m-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the modification and conjugation of proteins and peptides for various applications, including drug delivery and biomaterials
Biochemical Studies: Utilized in studies involving enzyme-substrate interactions and protein-ligand binding.
Wirkmechanismus
Target of Action
Boc-DL-m-tyrosine is a derivative of the amino acid tyrosine, which is a proteinogenic amino acid that is ubiquitous in both natural and synthetic bioactive molecules . The primary targets of Boc-DL-m-tyrosine are likely to be similar to those of tyrosine, which plays a significant role in protein–protein and protein–ligand interactions .
Mode of Action
The mode of action of Boc-DL-m-tyrosine involves its interaction with its targets, which are primarily proteins and enzymes that interact with tyrosine. The Boc group in Boc-DL-m-tyrosine is a protective group that prevents the amino function from reacting . This allows Boc-DL-m-tyrosine to interact with its targets in a specific manner, resulting in changes to the targets’ functions .
Biochemical Pathways
Boc-DL-m-tyrosine is involved in the tyrosine metabolism pathway, which serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . This pathway is responsible for the synthesis of a variety of secondary metabolites, which have various downstream effects .
Pharmacokinetics
The pharmacokinetics of Boc-DL-m-tyrosine involves its absorption, distribution, metabolism, and excretion (ADME) properties. The Boc group in Boc-DL-m-tyrosine improves its stability, which may enhance its bioavailability . .
Result of Action
The result of Boc-DL-m-tyrosine’s action is likely to be similar to that of tyrosine, given their structural similarity. Tyrosine is involved in various biochemical processes, exhibiting a significant role in protein–protein and protein–ligand interactions . Therefore, Boc-DL-m-tyrosine may also have similar molecular and cellular effects.
Action Environment
The action of Boc-DL-m-tyrosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group in Boc-DL-m-tyrosine . Furthermore, the presence of other molecules can influence the interaction of Boc-DL-m-tyrosine with its targets .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Boc-DL-m-tyrosine typically involves the protection of the amino group of DL-m-tyrosine with a Boc group. This is achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the pH is maintained around 11-12 to ensure complete conversion to the Boc-protected product .
Industrial Production Methods
Industrial production of Boc-DL-m-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically stirred vigorously, and the pH is carefully monitored and adjusted as needed. The product is then isolated through extraction and crystallization techniques to obtain a high-purity crystalline powder .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-m-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation Reactions: The phenolic hydroxyl group in the tyrosine moiety can undergo oxidation to form quinones.
Reduction Reactions: The carboxyl group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Major Products Formed
Deprotected Tyrosine: Removal of the Boc group yields DL-m-tyrosine.
Quinones: Oxidation of the phenolic group forms quinones.
Alcohols: Reduction of the carboxyl group forms alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-tyrosine: Similar to Boc-DL-m-tyrosine but with a specific stereochemistry (L-form).
Fmoc-DL-tyrosine: Another protected form of tyrosine using the Fmoc (fluorenylmethyloxycarbonyl) group.
Cbz-DL-tyrosine: Uses the Cbz (carbobenzyloxy) group for protection.
Uniqueness
Boc-DL-m-tyrosine is unique due to its use of the Boc group, which provides stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .
Eigenschaften
IUPAC Name |
3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABANBOJFXYSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
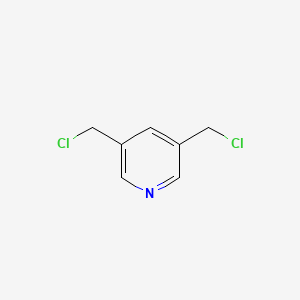
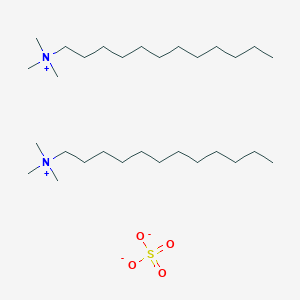
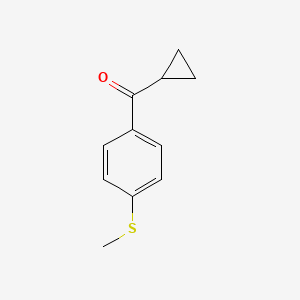
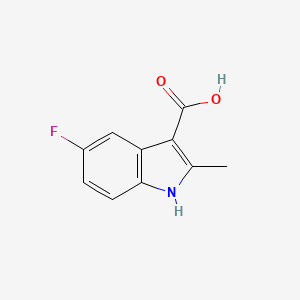
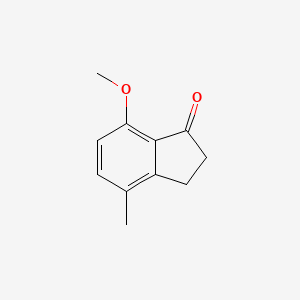
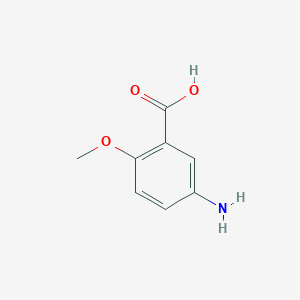

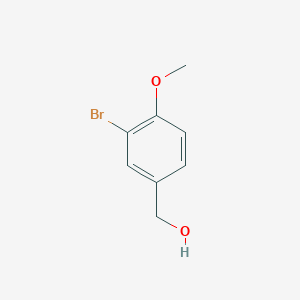
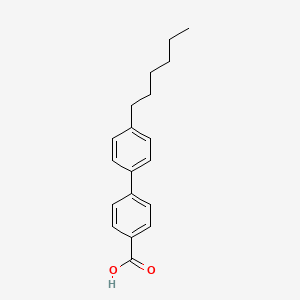
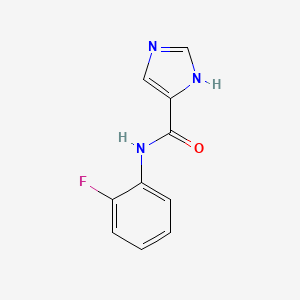
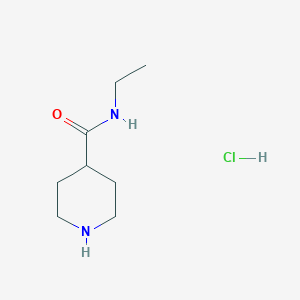
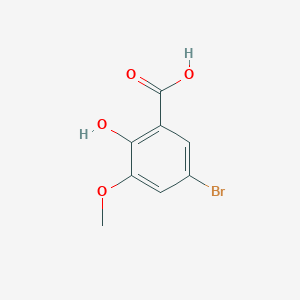
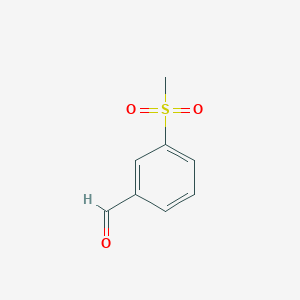
![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)
